An In-Depth Technical Guide to 4-Chloro-5-fluoro-2-pyridinemethanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-5-fluoro-2-pyridinemethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-pyridinemethanol (CAS No. 113209-90-8), a key heterocyclic building block in medicinal and agrochemical research.[1][2][3][4] Given the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile. We will delve into its chemical and physical properties, propose a logical synthetic route and purification strategy, analyze its expected reactivity and stability, and provide guidance on its safe handling and storage. This document aims to serve as a valuable resource for scientists utilizing this versatile intermediate in the design and synthesis of novel molecules.
Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold
4-Chloro-5-fluoro-2-pyridinemethanol belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of pharmaceuticals and agrochemicals. The pyridine ring, a bioisostere of benzene, offers a key advantage with its nitrogen atom acting as a hydrogen bond acceptor and influencing the molecule's overall polarity and solubility.
The strategic placement of halogen atoms on the pyridine ring profoundly impacts the molecule's physicochemical properties and reactivity. The chloro and fluoro substituents on the 4 and 5 positions, respectively, are electron-withdrawing groups that modulate the pKa of the pyridine nitrogen and influence the reactivity of the aromatic ring towards nucleophilic substitution. The 2-hydroxymethyl group provides a crucial handle for further synthetic transformations, making this molecule a versatile starting material for the construction of more complex chemical entities.
Physicochemical Properties: An Insight into Molecular Behavior
While specific experimental data for 4-Chloro-5-fluoro-2-pyridinemethanol is not widely published, we can infer its properties based on related structures and general chemical principles.
Table 1: Predicted Physicochemical Properties of 4-Chloro-5-fluoro-2-pyridinemethanol
| Property | Predicted Value/Information | Justification/Comparison |
| Molecular Formula | C6H5ClFNO | Confirmed by multiple chemical suppliers.[2] |
| Molecular Weight | 161.56 g/mol | Calculated from the molecular formula.[3][5] |
| Appearance | White to off-white solid | Typical for small, functionalized aromatic compounds. |
| Melting Point | 43 - 47 °C (for 4-Chloro-2-pyridinemethanol) | The melting point is likely to be in a similar range to its non-fluorinated analog.[6] |
| Boiling Point | 66 °C at 0.06 mmHg (for 4-Chloro-2-pyridinemethanol) | Vacuum distillation is expected to be necessary due to potential decomposition at atmospheric pressure.[6] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other polar organic solvents. Sparingly soluble in water. | The hydroxymethyl group imparts polarity and hydrogen bonding capability, while the halogenated pyridine ring contributes to organic solvent solubility. |
| pKa (of pyridinium ion) | ~2-3 | The electron-withdrawing effects of the chloro and fluoro groups are expected to decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |
Synthesis and Purification: A Proposed Experimental Workflow
A plausible and efficient synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol involves the reduction of a corresponding carboxylic acid ester, a common and reliable transformation in organic synthesis.
Proposed Synthesis Pathway
Caption: Proposed synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol via ester reduction.
Step-by-Step Experimental Protocol (Hypothetical)
Materials:
-
Methyl 4-chloro-5-fluoro-2-pyridinecarboxylate
-
Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na2SO4) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH4 (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of methyl 4-chloro-5-fluoro-2-pyridinecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.
-
Workup: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 4-Chloro-5-fluoro-2-pyridinemethanol.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: LiAlH4 is a powerful reducing agent suitable for ester reduction. NaBH4 can also be used, potentially with a co-solvent like methanol, but may require longer reaction times or elevated temperatures.
-
Anhydrous Conditions: LiAlH4 reacts violently with water; therefore, anhydrous solvents and a nitrogen atmosphere are crucial for safety and to prevent decomposition of the reagent.
-
Controlled Addition at Low Temperature: The reduction of esters with LiAlH4 is highly exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Aqueous Workup: The Fieser workup (sequential addition of water, aqueous base, and water) is a standard and effective method for quenching LiAlH4 reactions and precipitating aluminum salts, facilitating their removal by filtration.
-
Chromatographic Purification: Flash column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, separating the desired product from any unreacted starting material or byproducts.
Reactivity and Stability: A Chemist's Perspective
The reactivity of 4-Chloro-5-fluoro-2-pyridinemethanol is dictated by the interplay of its three key functional components: the hydroxymethyl group, the halogenated pyridine ring, and the pyridine nitrogen.
Caption: Key reactivity sites of 4-Chloro-5-fluoro-2-pyridinemethanol.
-
Hydroxymethyl Group: This primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to an ether. It can also be substituted, for example, by treatment with thionyl chloride (SOCl2) to yield the corresponding chloromethylpyridine.
-
Halogenated Pyridine Ring: The electron-withdrawing nature of the nitrogen atom, compounded by the chloro and fluoro substituents, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is particularly susceptible to displacement by strong nucleophiles. Both the chloro and fluoro groups can potentially participate in various transition-metal-catalyzed cross-coupling reactions.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to be protonated by acids to form a pyridinium salt. It can also act as a ligand, coordinating to metal centers.
Stability:
4-Chloro-5-fluoro-2-pyridinemethanol is expected to be a relatively stable solid under standard laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, and strong oxidizing agents should be avoided. As with many halogenated organic compounds, it is advisable to store it in a cool, dry, and well-ventilated area, protected from light.
Analytical Characterization: Spectroscopic Signature
Table 2: Predicted Spectroscopic Data for 4-Chloro-5-fluoro-2-pyridinemethanol
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the two protons of the -CH₂OH group (δ ≈ 4.5-5.0 ppm).- A singlet or doublet for the proton on the pyridine ring, with coupling to the fluorine atom.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the -CH₂OH carbon (δ ≈ 60-65 ppm).- Aromatic carbons will appear in the δ ≈ 110-160 ppm region, with C-F and C-Cl couplings influencing their multiplicity and chemical shifts. |
| FT-IR (KBr) | - A broad absorption band for the O-H stretch of the alcohol (ν ≈ 3200-3500 cm⁻¹).- C-H stretching vibrations (ν ≈ 2850-3000 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring (ν ≈ 1400-1600 cm⁻¹).- C-F and C-Cl stretching vibrations (ν ≈ 1000-1300 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 161, with a characteristic M+2 peak at m/z = 163 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.- Fragmentation patterns would likely involve the loss of H₂O, Cl, and other small fragments. |
Safety and Handling: A Prudent Approach
As with any chemical, 4-Chloro-5-fluoro-2-pyridinemethanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements (Predicted based on analogous compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion: A Versatile Tool for Chemical Innovation
4-Chloro-5-fluoro-2-pyridinemethanol is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive hydroxymethyl group and an electronically modified pyridine ring offers a multitude of possibilities for synthetic elaboration. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide provides a solid foundation for its use in research and development by leveraging data from analogous compounds and fundamental principles of organic chemistry. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of intermediates like 4-Chloro-5-fluoro-2-pyridinemethanol in driving innovation is undeniable.
References
-
2a biotech. (n.d.). 4-Chloro-5-fluoro-2-pyridinemethanol. Retrieved January 3, 2026, from [Link].
-
P&S Chemicals. (n.d.). Product information, 4-Chloro-5-fluoro-2-pyridinemethanol. Retrieved January 3, 2026, from [Link].
-
PubChem. (n.d.). 4-Chloro-5-fluoro-2-methylpyridine. Retrieved January 3, 2026, from [Link].
-
Methanex Corporation. (2015, July 10). Global Product Strategy (GPS) Safety Summary Methanol. Retrieved January 3, 2026, from [Link] methanol-gps-safety-summary.pdf.
-
Finetech Industry Limited. (n.d.). 4-chloro-5-fluoro-2-pyridinemethanol | cas: 113209-90-8. Retrieved January 3, 2026, from [Link].
-
PubChem. (n.d.). 4-Chloro-5-fluoro-2-methylheptane. Retrieved January 3, 2026, from [Link].
- Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(16), 9035-9037.
-
PubChem. (n.d.). 2-Chloro-5-fluoropyridine. Retrieved January 3, 2026, from [Link].
- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved January 3, 2026, from [Link].
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. pschemicals.com [pschemicals.com]
- 3. 113209-90-8|(4-Chloro-5-fluoropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 4-CHLORO-5-FLUORO-2-PYRIDINEMETHANOL | CAS: 113209-90-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
